4-(Diisopropylcarbamoyl)phenylboronic acid
Overview
Description
4-(Diisopropylcarbamoyl)phenylboronic acid is a chemical compound with the molecular formula C13H20BNO3 . It has a molecular weight of 249.12 . The compound is solid in its physical form .
Molecular Structure Analysis
The compound has an InChI code of 1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-5-7-12(8-6-11)14(17)18/h5-10,17-18H,1-4H3 . This indicates the presence of boron, nitrogen, and oxygen atoms in addition to carbon and hydrogen .Physical And Chemical Properties Analysis
The compound has a density of 1.1 g/cm^3 . It has a boiling point of 429.9±47.0 °C . The compound’s refractive index is 1.527 .Scientific Research Applications
Glucose and pH-Responsive Bio-Hydrogels
Novel intelligent bio-hydrogels combining cellulose and 4-vinyl-phenylboronic acid (VPBA) have been developed to exhibit glucose and pH-responsiveness. These composites are characterized by Fourier transform infrared spectrum (FT-IR) and X-ray photoelectron spectroscopy (XPS), indicating the formation of a new composite hydrogel between poly-4-ethenyl-phenylboronic acid and cellulose matrix. The incorporation of phenylboronic acid groups imparts pH and glucose responsive properties to the hydrogels, demonstrating potential applications across various fields due to their ability to self-regulate insulin release in response to varying glucose concentrations (Peng et al., 2018).
Vibrational Studies for Functionalized Derivatives
The structural properties of 4-Carboxy Phenylboronic acid (4-cpba) have been investigated both theoretically and experimentally, providing insights into its molecular structure and spectroscopic parameters. Through computational methods and spectroscopic analysis like FT-IR and Raman, the study has explored the monomer, dimer, and trimer structures of 4-cpba, focusing on intermolecular hydrogen bonding and potential energy distribution. These findings are crucial for researchers seeking to utilize functionalized 4-cpba derivatives (Dikmen & Alver, 2021).
Solvent-Dependent Structural Properties
Research on 4-carboxy phenylboronic acid (4-cpba) has revealed its solvent-dependent structural properties, utilizing X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopic methods. The study highlights the significant impact of solvents on the structural properties of 4-cpba, providing a detailed elucidation of its structural and spectroscopic characteristics under various solvent conditions (Dikmen, Alver, & Parlak, 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[di(propan-2-yl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-5-7-12(8-6-11)14(17)18/h5-10,17-18H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUULWFOPBSMMAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657206 | |
Record name | {4-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-33-1 | |
Record name | {4-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(N,N-Diisopropylaminocarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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